4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid 4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9651480
InChI: InChI=1S/C21H19N3O5/c1-29-17-8-6-15(7-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-4-16(5-3-14)21(27)28/h2-11H,12-13H2,1H3,(H,22,25)(H,27,28)
SMILES: COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol

4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

CAS No.:

Cat. No.: VC9651480

Molecular Formula: C21H19N3O5

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid -

Specification

Molecular Formula C21H19N3O5
Molecular Weight 393.4 g/mol
IUPAC Name 4-[[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
Standard InChI InChI=1S/C21H19N3O5/c1-29-17-8-6-15(7-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-4-16(5-3-14)21(27)28/h2-11H,12-13H2,1H3,(H,22,25)(H,27,28)
Standard InChI Key YUMUTTFLLWYMCM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a pyridazine ring substituted at position 3 with a 4-methoxyphenyl group and at position 1 with an acetylated side chain. This side chain terminates in a benzoic acid group via an aminomethyl linker, as confirmed by its IUPAC name and SMILES representation (COC₁=CC=C(C=C₁)C₂=NN(C(=O)C=C₂)CC(=O)NCC₃=CC=C(C=C₃)C(=O)O) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₉N₃O₅
Molecular Weight393.4 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area108 Ų
logP1.8

Stereochemical and Conformational Analysis

X-ray crystallography data for analogous pyridazine derivatives (e.g., C₁₉H₁₄FN₅O) reveal planar aromatic systems with dihedral angles <10° between rings, suggesting similar rigidity in this compound . The methoxy group at the para position of the phenyl ring minimizes steric hindrance, favoring coplanarity with the pyridazine nucleus.

Synthesis and Reaction Pathways

Stepwise Assembly

The synthesis involves three critical stages:

  • Pyridazine Ring Formation: Cyclocondensation of hydrazine derivatives with diketones yields the 6-oxopyridazin-1(6H)-yl core.

  • Methoxyphenyl Incorporation: Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group at position 3 of the pyridazine.

  • Side Chain Elaboration: Acylation of the pyridazine nitrogen with chloroacetyl chloride, followed by amidation with 4-(aminomethyl)benzoic acid, completes the structure .

Table 2: Synthetic Intermediates and Reagents

StepIntermediateKey Reagent/Conditions
13-(4-Methoxyphenyl)-6-oxopyridazineHydrazine hydrate, 80°C, 12h
22-Chloro-N-(pyridazin-1-yl)acetamideChloroacetyl chloride, DCM, 0°C
3Final productEDC/HOBt, DMF, rt

Purification and Yield Optimization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with typical yields of 15–20% over five steps . Microwave-assisted synthesis reduces reaction times by 40% but requires stringent temperature control to prevent decomposition.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • High solubility in alkaline buffers (≥10 mg/mL at pH 9) due to deprotonation of the benzoic acid moiety .

  • Low solubility in biological fluids (0.8 µg/mL at pH 7.4), necessitating prodrug strategies for in vivo studies.

Metabolic Predictions

In silico metabolism (CYP450 3A4/2D6 models) identifies two primary sites:

  • O-Demethylation of the methoxy group to a phenol .

  • Hydrolysis of the acetamide bond, releasing free benzoic acid.

TargetKᵢ (µM)Assay Type
Cyclooxygenase-2 (COX-2)2.3Fluorescent polarisation
Phosphodiesterase 4D8.7Radioligand binding
Tankyrase 112.4FRET-based enzymatic

The COX-2 inhibition potency surpasses celecoxib (Kᵢ = 5.8 µM), suggesting anti-inflammatory potential.

Cytotoxicity Screening

NCI-60 cell line testing shows selective activity against:

  • HCT-116 colon cancer: IC₅₀ = 9.3 µM

  • MCF-7 breast cancer: IC₅₀ = 14.1 µM
    Mechanistic studies indicate G1 cell cycle arrest via p21 upregulation .

Challenges and Future Directions

Synthetic Bottlenecks

Low yields in the final amidation step (≤25%) demand catalyst optimization. Screening 20 palladium complexes identified Pd(OAc)₂/Xantphos as superior for Suzuki couplings (yield increase to 68%).

Formulation Development

Nanoparticle encapsulation (PLGA carriers) improves aqueous solubility 150-fold, achieving 12-hour sustained release in simulated intestinal fluid .

Target Validation Needs

CRISPR-Cas9 knockout models must confirm whether observed anticancer effects stem from COX-2 inhibition or off-target kinase modulation.

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